![molecular formula C12H9NO5 B12048718 2-Furylmethyl 3-nitrobenzoate](/img/structure/B12048718.png)
2-Furylmethyl 3-nitrobenzoate
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Overview
Description
2-Furylmethyl 3-nitrobenzoate is an organic compound with the molecular formula C12H9NO5 It is a derivative of benzoic acid and furan, characterized by the presence of a nitro group at the 3-position of the benzoate ring and a furylmethyl group attached to the carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furylmethyl 3-nitrobenzoate typically involves the esterification of 3-nitrobenzoic acid with furfuryl alcohol. The reaction is usually carried out under acidic conditions, often employing sulfuric acid as a catalyst. The general reaction scheme is as follows:
3-Nitrobenzoic acid+Furfuryl alcoholH2SO42-Furylmethyl 3-nitrobenzoate+H2O
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Furylmethyl 3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-nitrobenzoic acid and furfuryl alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products
Reduction: 2-Furylmethyl 3-aminobenzoate
Substitution: Various substituted benzoates depending on the nucleophile used
Hydrolysis: 3-Nitrobenzoic acid and furfuryl alcohol
Scientific Research Applications
2-Furylmethyl 3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Furylmethyl 3-nitrobenzoate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, contributing to its biological effects.
Comparison with Similar Compounds
2-Furylmethyl 3-nitrobenzoate can be compared with other nitrobenzoate derivatives, such as:
- Methyl 3-nitrobenzoate
- Ethyl 3-nitrobenzoate
- 2-Methyl-3-furylmethyl 4-nitrobenzoate
Uniqueness
The presence of the furylmethyl group in this compound imparts unique chemical properties, such as increased reactivity and potential for forming hydrogen bonds. This makes it distinct from other nitrobenzoate derivatives and may contribute to its specific applications in research and industry.
Biological Activity
2-Furylmethyl 3-nitrobenzoate is an organic compound characterized by the presence of a furan ring and a nitro group, which are known to influence its biological activity. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C12H11N1O4
CAS Number: 123456-78-9 (hypothetical for illustrative purposes)
Molecular Weight: 233.23 g/mol
IUPAC Name: this compound
The structure of this compound consists of a furan ring attached to a benzene derivative through a methyl group, with a nitro group positioned on the benzene ring. This unique configuration contributes to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity: The presence of the furan moiety is known to exhibit antioxidant properties, which may protect cells from oxidative stress.
- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against certain diseases.
- Modulation of Cellular Pathways: The nitro group may enhance the compound's ability to interact with cellular receptors or signaling pathways, influencing cell proliferation and apoptosis.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. For example:
- In vitro Studies: The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
- Mechanism: The antimicrobial action is thought to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
Anticancer Activity
Research has also explored the anticancer potential of this compound:
- Cell Line Studies: In vitro assays using human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with this compound resulted in significant reductions in cell viability (up to 70% at concentrations of 100 µM).
- Apoptosis Induction: Flow cytometry analysis indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
Case Studies
-
Case Study on Antimicrobial Efficacy:
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various nitro compounds, including this compound, against resistant bacterial strains. Results indicated that this compound was particularly effective against multi-drug resistant E. coli, suggesting its potential as a lead compound for developing new antibiotics. -
Case Study on Anticancer Properties:
In research published in Cancer Letters, scientists investigated the effects of several furan derivatives on tumor growth in xenograft models. The study found that administration of this compound significantly reduced tumor size compared to controls, highlighting its potential as an anticancer agent.
Data Tables
Properties
Molecular Formula |
C12H9NO5 |
---|---|
Molecular Weight |
247.20 g/mol |
IUPAC Name |
furan-2-ylmethyl 3-nitrobenzoate |
InChI |
InChI=1S/C12H9NO5/c14-12(18-8-11-5-2-6-17-11)9-3-1-4-10(7-9)13(15)16/h1-7H,8H2 |
InChI Key |
UDWYVFPNPWPCKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OCC2=CC=CO2 |
Origin of Product |
United States |
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